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Compound of Interest

Compound Name: BMS-199945

Cat. No.: B1667182 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of BMS-199945, an

influenza virus fusion inhibitor, and its derivatives. The methodologies outlined are based on

established synthetic routes and are intended to guide researchers in the preparation of these

compounds for further investigation.

Introduction
BMS-199945 is a small molecule inhibitor that targets the hemagglutinin (HA) protein of the

influenza virus.[1] The HA protein is crucial for the initial stages of viral infection, mediating both

attachment to host cells and the subsequent fusion of the viral and endosomal membranes,

which releases the viral genome into the cytoplasm.[2][3][4] BMS-199945 and its analogs are

valuable tools for studying the mechanism of viral entry and for the development of novel

antiviral therapeutics. This document details the synthetic pathways to BMS-199945 and

provides protocols for generating derivatives with modifications on the salicylic acid moiety,

allowing for the exploration of structure-activity relationships (SAR).[5]

Signaling Pathway of Influenza Virus Entry and
Inhibition by BMS-199945
The influenza virus enters host cells via receptor-mediated endocytosis. The viral HA protein

binds to sialic acid residues on the cell surface, triggering the internalization of the virus into an
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endosome. As the endosome acidifies, the HA protein undergoes a significant conformational

change, exposing a "fusion peptide" that inserts into the endosomal membrane. This process

brings the viral and endosomal membranes into close proximity, leading to membrane fusion

and the release of the viral ribonucleoprotein (vRNP) into the cytoplasm. BMS-199945 is

believed to bind to a pocket in the HA2 subunit of the hemagglutinin protein, stabilizing its pre-

fusion conformation and preventing the low pH-induced conformational changes necessary for

membrane fusion.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1667182?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Host Cell

Cytoplasm

Endosome Inhibition

Influenza Virus

Cell Surface Receptor (Sialic Acid)

1. Binding

vRNP Release

Replication

7. Viral Genome Release

Endosome Acidification

HA Conformation Change

4. Low pH Trigger

Membrane Fusion

5. Fusion Peptide Exposure

6. Pore Formation

Endocytosis

2. Internalization

3. Trafficking

BMS-199945

Inhibits

Click to download full resolution via product page

Caption: Influenza virus entry and inhibition by BMS-199945.
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Synthetic Schemes
The synthesis of BMS-199945 and its derivatives can be broadly divided into two main parts:

the preparation of the key amine intermediate, (1,3,3-trimethylcyclohexyl)methanamine, and

the synthesis of various substituted salicylic acid moieties, followed by their coupling.

Part 1: Synthesis of (1,3,3-
trimethylcyclohexyl)methanamine Intermediate
The synthesis of the crucial amine intermediate starts from isophorone.

Isophorone 3-Cyano-3,5,5-trimethylcyclohexanone1. Cyanide Addition 3-Cyano-3,5,5-trimethylcyclohexanol2. Ketone Reduction 1-(Aminomethyl)-1,3,3-trimethylcyclohexanol3. Nitrile Reduction (1,3,3-trimethylcyclohexyl)methanamine4. Deoxygenation (Implied)

Click to download full resolution via product page

Caption: Synthesis of the key amine intermediate.

Part 2: Synthesis of BMS-199945 Derivatives
The synthesis of the final products involves the acylation of the amine intermediate with various

substituted benzoyl chlorides.
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Caption: General scheme for the synthesis of BMS-199945 derivatives.
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Part 1: Synthesis of (1,3,3-
trimethylcyclohexyl)methanamine
Protocol 1.1: Synthesis of 3-Cyano-3,5,5-trimethylcyclohexanone

To a solution of isophorone (1.0 eq) in a suitable solvent such as toluene, add

diethylaluminum cyanide (1.1 eq) at 0 °C under an inert atmosphere.

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

Quench the reaction by carefully adding a saturated aqueous solution of sodium

bicarbonate.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 3-cyano-3,5,5-

trimethylcyclohexanone.

Protocol 1.2: Reduction of 3-Cyano-3,5,5-trimethylcyclohexanone

To a solution of 3-cyano-3,5,5-trimethylcyclohexanone (1.0 eq) in methanol, add sodium

borohydride (1.5 eq) portion-wise at 0 °C.

Stir the reaction mixture at room temperature for 4 hours.

Quench the reaction by adding acetone.

Remove the solvent under reduced pressure.

Add water to the residue and extract with ethyl acetate.

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the

crude alcohol, which can be used in the next step without further purification.

Protocol 1.3: Catalytic Hydrogenation to (1,3,3-trimethylcyclohexyl)methanamine
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Combine the crude product from the previous step with a suitable solvent (e.g., methanol

saturated with ammonia) in a high-pressure reactor.

Add a catalytic amount of Raney Nickel or a rhodium-based catalyst.

Pressurize the reactor with hydrogen gas (e.g., 50-100 atm) and heat to 80-120 °C.

Maintain the reaction under these conditions for 24-48 hours.

After cooling and venting the reactor, filter the catalyst.

Concentrate the filtrate under reduced pressure and purify the residue by distillation or

column chromatography to yield (1,3,3-trimethylcyclohexyl)methanamine.

Part 2: Synthesis of Substituted 2-Hydroxybenzoic Acids
and BMS-199945 Derivatives
Protocol 2.1: General Procedure for the Synthesis of 5-Substituted-2-hydroxybenzoic Acids

For 5-halo derivatives (e.g., 5-chloro-2-hydroxybenzoic acid): To a solution of salicylic acid in

a suitable solvent, add a halogenating agent such as N-chlorosuccinimide (NCS) or sulfuryl

chloride.[6][7]

For 5-nitro derivatives: React salicylic acid with a nitrating mixture (e.g., nitric acid and

sulfuric acid) at low temperature.[8] The nitro group can subsequently be reduced to an

amino group, which can be further functionalized.

For 5-alkyl derivatives: These can be prepared via Friedel-Crafts alkylation of a protected

phenol, followed by carboxylation (e.g., Kolbe-Schmitt reaction) and deprotection.

Protocol 2.2: General Procedure for the Synthesis of BMS-199945 Derivatives

Acetylation and Acyl Chloride Formation:

Treat the substituted 2-hydroxybenzoic acid (1.0 eq) with acetic anhydride (1.2 eq) in the

presence of a catalytic amount of sulfuric acid.

After the reaction is complete, remove the excess acetic anhydride.
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To the resulting 2-acetoxybenzoic acid, add thionyl chloride or oxalyl chloride (1.5 eq) and

a catalytic amount of DMF.

Heat the mixture gently (e.g., 50-60 °C) until the reaction is complete (cessation of gas

evolution).

Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl

chloride.

Amide Coupling:

Dissolve the crude substituted 2-acetoxybenzoyl chloride in an anhydrous aprotic solvent

such as dichloromethane or THF.

To this solution, add (1,3,3-trimethylcyclohexyl)methanamine (1.0 eq) and a base such as

triethylamine or pyridine (1.2 eq) at 0 °C.[9]

Allow the reaction to stir at room temperature for 12-24 hours.

Wash the reaction mixture with water, dilute HCl, and saturated sodium bicarbonate

solution.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Deacetylation:

Dissolve the crude acetylated amide in methanol.

Add a catalytic amount of a base such as potassium carbonate or sodium methoxide.

Stir the reaction at room temperature until the deacetylation is complete (monitored by

TLC).

Neutralize the reaction mixture with a dilute acid and remove the methanol under reduced

pressure.
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Extract the product with ethyl acetate, wash with water, dry over anhydrous sodium

sulfate, and concentrate.

Purify the final product by column chromatography or recrystallization.

Data Presentation
The following table summarizes representative data for the synthesis of BMS-199945.

Researchers should expect variations based on specific reaction conditions and the nature of

the substituent 'R' in the derivatives.
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Step Product
Starting
Material

Key
Reagents

Typical
Yield (%)

Analytical
Data
(Example)

1.1

3-Cyano-

3,5,5-

trimethylcyclo

hexanone

Isophorone
Diethylalumin

um cyanide
70-80

¹H NMR, ¹³C

NMR, MS

1.2

3-Cyano-

3,5,5-

trimethylcyclo

hexanol

3-Cyano-

3,5,5-

trimethylcyclo

hexanone

Sodium

borohydride
90-95

IR

(disappearan

ce of C=O)

1.3

(1,3,3-

trimethylcyclo

hexyl)methan

amine

3-Cyano-

3,5,5-

trimethylcyclo

hexanol

H₂, Raney Ni 60-70
¹H NMR, ¹³C

NMR, MS

2.2

N-((1,3,3-

trimethylcyclo

hexyl)methyl)

-5-methyl-2-

acetoxybenza

mide

5-methyl-2-

acetoxybenzo

yl chloride,

(1,3,3-

trimethylcyclo

hexyl)methan

amine

Triethylamine 80-90
¹H NMR, ¹³C

NMR, MS

2.3 BMS-199945

N-((1,3,3-

trimethylcyclo

hexyl)methyl)

-5-methyl-2-

acetoxybenza

mide

Potassium

carbonate
90-98

¹H NMR, ¹³C

NMR, MS,

m.p.

Table 1: Summary of synthetic steps and representative data for BMS-199945.
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The protocols described provide a framework for the synthesis of BMS-199945 and its

derivatives. These compounds are valuable for research into influenza virus entry and as

starting points for the development of new antiviral drugs. Careful optimization of reaction

conditions and purification procedures will be necessary to obtain high yields and purity.

Standard analytical techniques such as NMR and mass spectrometry should be used to

confirm the identity and purity of all intermediates and final products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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